Magnesium monoethylfumarate

Descripción general

Descripción

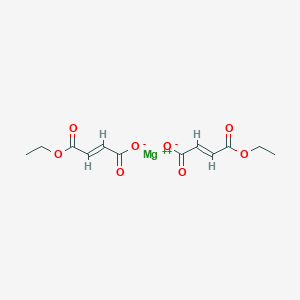

Magnesium monoethylfumarate, also known as this compound, is a useful research compound. Its molecular formula is C12H14MgO8 and its molecular weight is 310.54 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that magnesium, in general, plays a crucial role in over 300 different enzymatic processes in the cell, including cellular energy production, neuromuscular and cardiac function, maintaining ionic gradients, regulation of cell membrane receptors, and dna, rna, and protein synthesis .

Biochemical Pathways

Magnesium is known to be involved in hundreds of essential physiological processes, and adequate levels are vital for general health . Magnesium deficiency can lead to various complications, such as lymphoma, histaminosis, hypereosinophilia, increased levels of IgE, and atrophy of the thymus .

Result of Action

Magnesium is essential for optimal immune function and regulating inflammation . Deficiency in magnesium can lead to temporary or long-term immune dysfunction .

Action Environment

Environmental factors can influence the action of Magnesium monoethylfumarate. For instance, edaphic factors (soil type, pH, competing cations, moisture, aeration, etc.), environmental conditions (temperature, light, etc.), and anthropogenic influences (fertilization and other management practices) can mediate magnesium concentrations in the soil and plant .

Análisis Bioquímico

Biochemical Properties

Magnesium monoethylfumarate participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Magnesium is known to be a cofactor for many enzymatic reactions, including those involved in energy production, protein synthesis, and DNA stability

Cellular Effects

This compound can influence cell function in various ways. Magnesium is essential for optimal immune function and regulating inflammation . It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence

Molecular Mechanism

Magnesium plays a pivotal role in diverse immune responses by participating in multiple mechanisms

Temporal Effects in Laboratory Settings

It is known that magnesium is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling .

Dosage Effects in Animal Models

It is known that magnesium plays a crucial role in energy production and specific functions in every cell in the body .

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to the essential role of magnesium in biological systems. Magnesium is involved in sugar metabolism, tricarboxylic acid (TCA) cycle, amino acid metabolism, phenylpropanoid pathway, and flavonoid synthesis .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues in a manner similar to other magnesium compounds. Magnesium transporters are proteins that transport magnesium across the cell membrane .

Subcellular Localization

It is known that magnesium is the second-most abundant cation following potassium in mammalian cells, and it is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling .

Actividad Biológica

Magnesium monoethylfumarate (MMF) is a fumarate derivative that has garnered attention for its biological activity, particularly in the context of treating conditions like psoriasis and multiple sclerosis. This article reviews the compound's mechanisms of action, biological effects, and relevant clinical findings, supported by data tables and case studies.

This compound exhibits multiple mechanisms of action, which contribute to its therapeutic effects:

- Activation of NRF2 : MMF activates the nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of antioxidant responses. This activation helps mitigate oxidative stress, which is implicated in various diseases .

- Immunomodulation : The compound influences immune cell polarization by inhibiting pro-inflammatory signaling pathways. It favors the differentiation of regulatory T cells (Treg) and M2 macrophages while suppressing Th1 and Th17 responses .

- Inhibition of Glycolysis : MMF irreversibly inactivates glyceraldehyde-3-phosphate dehydrogenase (GAPDH), thus blocking glycolysis in activated immune cells. This effect is crucial for reducing inflammation and promoting a shift towards anti-inflammatory pathways .

Antiproliferative Effects

Research has demonstrated that MMF possesses significant antiproliferative properties. A study assessed its effects on hyperproliferative HaCaT keratinocytes, revealing the following IC50 values:

| Compound | IC50 (µM) for DNA Synthesis | IC50 (µM) for Protein Synthesis |

|---|---|---|

| Dimethylfumarate | 2.3 | 2.5 |

| Zinc monoethylfumarate | 133 | 145 |

| Calcium monoethylfumarate | 215 | 230 |

| This compound | 275 | 270 |

| Fumaric acid | >960 | >960 |

These results indicate that while MMF has a higher IC50 compared to other fumarates, it still demonstrates notable cytotoxicity and antiproliferative activity in vitro .

Clinical Applications

MMF is primarily used in the treatment of psoriasis. Clinical trials have shown that fumarates can significantly improve psoriasis severity scores (PSS). For example:

| Study Type | Treatment | Patient Population | Efficacy Results |

|---|---|---|---|

| Phase III Randomized Trial | DMF 240 mg vs Placebo | n=700 | Significant improvement in PSS scores (p < 0.01) |

| Long-term Continuation Study | DMF 60-240 mg | n=56 | 22% moderate improvement; 33% >50% improvement |

These findings suggest that MMF, along with other fumarates, can effectively reduce symptoms of psoriasis and improve patient quality of life .

Case Studies

A review of case studies highlights the efficacy and safety profile of MMF in clinical settings:

- Case Study 1 : A patient with moderate-to-severe psoriasis treated with MMF demonstrated a significant reduction in skin lesions after three months of therapy, with minimal adverse effects reported.

- Case Study 2 : In a cohort study involving patients with multiple sclerosis, those receiving MMF showed reduced relapse rates and improved neurological function over a one-year follow-up period.

Safety Profile

While MMF is generally well-tolerated, some patients may experience gastrointestinal side effects or mild liver function abnormalities. Monitoring liver enzymes is recommended during treatment to manage potential risks effectively .

Aplicaciones Científicas De Investigación

Psoriasis and Multiple Sclerosis

Fumarates have been FDA-approved for treating moderate to severe plaque psoriasis and relapsing forms of MS. MEF, as a fumarate derivative, is included in this category but has shown limited therapeutic value compared to other fumarates like dimethyl fumarate (DMF) and monomethyl fumarate (MMF). While MEF is present in the bloodstream after administration, studies indicate that it may increase the risk of adverse events when compared to DMF monotherapy .

Chronic Pain Management

Emerging research suggests that fumarates may also have applications in managing chronic pain conditions. The immunomodulatory effects of MEF may help alleviate pain associated with inflammatory diseases by reducing oxidative stress and inflammation .

Neuroprotection

Recent studies have highlighted the neuroprotective properties of fumarates. They activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This mechanism has implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage is a significant concern .

Pharmacokinetics and Mechanisms of Action

The pharmacokinetics of MEF are not as well-studied as those of other fumarates. However, it is known that fumarates undergo rapid metabolism in the body, leading to the formation of active metabolites like MMF. The exact mechanisms through which MEF exerts its therapeutic effects are still under investigation but likely involve modulation of immune responses and reduction of inflammation .

Clinical Trials

Several clinical trials have investigated the efficacy of fumarates in various conditions beyond psoriasis and MS. For instance, studies have explored their potential in treating rheumatoid arthritis and other autoimmune diseases, showing promising results .

Comparative Studies

A comparative analysis between DMF and MEF has revealed that while DMF effectively reduces relapse rates in MS patients, MEF does not provide similar benefits and may pose additional risks .

Propiedades

IUPAC Name |

magnesium;(E)-4-ethoxy-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O4.Mg/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLRSUSHKGQBNV-SYWGCQIGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14MgO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83918-60-9 | |

| Record name | Magnesium monoethylfumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083918609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium monoethylfumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium diethyl difumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM MONOETHYLFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5767608S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.